2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
Brand Name: Vulcanchem
CAS No.: 181640-72-2
VCID: VC0189407
InChI: InChI=1S/C40H44Br4O4/c1-5-21-45-37-25-13-9-14-26(37)34(42)28-16-11-18-30(39(28)47-23-7-3)36(44)32-20-12-19-31(40(32)48-24-8-4)35(43)29-17-10-15-27(33(25)41)38(29)46-22-6-2/h9-20,33-36H,5-8,21-24H2,1-4H3
SMILES: CCCOC1=C2C=CC=C1C(C3=C(C(=CC=C3)C(C4=CC=CC(=C4OCCC)C(C5=CC=CC(=C5OCCC)C2Br)Br)Br)OCCC)Br
Molecular Formula: C40H44Br4O4
Molecular Weight: 908.4

2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene

CAS No.: 181640-72-2

Cat. No.: VC0189407

Molecular Formula: C40H44Br4O4

Molecular Weight: 908.4

* For research use only. Not for human or veterinary use.

2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene - 181640-72-2

Specification

CAS No. 181640-72-2
Molecular Formula C40H44Br4O4
Molecular Weight 908.4
IUPAC Name 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
Standard InChI InChI=1S/C40H44Br4O4/c1-5-21-45-37-25-13-9-14-26(37)34(42)28-16-11-18-30(39(28)47-23-7-3)36(44)32-20-12-19-31(40(32)48-24-8-4)35(43)29-17-10-15-27(33(25)41)38(29)46-22-6-2/h9-20,33-36H,5-8,21-24H2,1-4H3
SMILES CCCOC1=C2C=CC=C1C(C3=C(C(=CC=C3)C(C4=CC=CC(=C4OCCC)C(C5=CC=CC(=C5OCCC)C2Br)Br)Br)OCCC)Br

Introduction

Synthesis and Chemical Modifications

The synthesis of complex pentacyclic compounds often involves multiple steps, including alkylation, halogenation, and other functional group transformations. For example, the introduction of bromine atoms into the structure can be achieved through electrophilic aromatic substitution reactions.

Synthesis Steps

  • Starting Materials: Typically, these syntheses begin with simpler calixarene derivatives.

  • Alkylation: Introduction of propoxy groups to create the tetrapropoxy structure.

  • Halogenation: Addition of bromine atoms to specific positions on the ring.

Research Findings and Applications

While specific research findings on 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene are not available, related compounds have shown promise in various fields:

  • Molecular Recognition: Calixarenes are known for their ability to bind guest molecules, making them useful in sensing and separation technologies.

  • Catalysis: Modified calixarenes can act as catalysts or catalyst supports due to their structural versatility.

  • Materials Science: These compounds can be incorporated into polymers or other materials to enhance their properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator